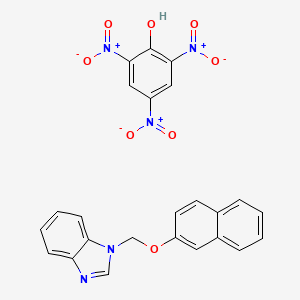
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of 2-Naphthyloxy Group: The 2-naphthyloxy group is introduced via nucleophilic substitution reactions. This involves reacting the benzimidazole core with 2-naphthol in the presence of a suitable base.
Formation of Picrate Salt: The final step involves the formation of the picrate salt by reacting the benzimidazole derivative with picric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
化学反応の分析
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the 2-naphthyloxy group can be replaced or modified using different reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
科学的研究の応用
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with cellular pathways by binding to active sites or altering the conformation of target molecules, leading to inhibition or modulation of their activity.
類似化合物との比較
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzimidazole derivatives, such as 1-methyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole and 2-[(2-naphthyloxy)methyl]-1H-benzimidazole, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the picrate moiety in enhances its chemical stability and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
34703-77-0 |
|---|---|
分子式 |
C24H17N5O8 |
分子量 |
503.4 g/mol |
IUPAC名 |
1-(naphthalen-2-yloxymethyl)benzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H14N2O.C6H3N3O7/c1-2-6-15-11-16(10-9-14(15)5-1)21-13-20-12-19-17-7-3-4-8-18(17)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H,13H2;1-2,10H |
InChIキー |
ULILTHVFRDUZDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCN3C=NC4=CC=CC=C43.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















